molecular formula C42H81NO8 B1249382 beta-D-glucosyl-N-octadecanoylsphingosine

beta-D-glucosyl-N-octadecanoylsphingosine

Cat. No.: B1249382
M. Wt: 728.1 g/mol
InChI Key: YMYQEDCYNANIPI-DYJXBSQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-glucosyl-N-octadecanoylsphingosine is a beta-D-glucosyl-N-acylsphingosine in which the acyl group is specified as octadecanoyl. It has a role as a mouse metabolite. It derives from an octadecanoic acid.
Glucosylceramide (D18:1/18:0), also known as b-D-glucosyl-N-stearoylsphingosine or C18 glccer, belongs to the class of organic compounds known as glycosyl-n-acylsphingosines. Glycosyl-N-acylsphingosines are compounds containing a sphingosine linked to a simple glucosyl moiety. Glucosylceramide (D18:1/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Glucosylceramide (D18:1/18:0) has been found throughout most human tissues, and has also been primarily detected in blood. Within the cell, glucosylceramide (D18:1/18:0) is primarily located in the membrane (predicted from logP) and endosome. Glucosylceramide (D18:1/18:0) can be biosynthesized from octadecanoic acid.

Scientific Research Applications

Glucosinolates and Isothiocyanates

Chemical Diversity and Distribution : Glucosinolates, similar in their glucosyl linkage to beta-D-glucosyl-N-octadecanoylsphingosine, are found in a wide range of plants and are known for their cancer chemoprotective properties. The diversity of these compounds in plants suggests potential for varied applications in health and disease prevention (Fahey, Zalcmann, & Talalay, 2001).

Pharmacological Chaperone Therapy

Gaucher Disease Treatment : Research on acid β-glucosidase (β-glucocerebrosidase) mutations in Gaucher disease highlights the use of pharmacological chaperone therapy. This therapy stabilizes mutant forms of lysosomal enzymes, showing the potential of biochemical approaches in treating genetic disorders (Benito, García Fernández, & Mellet, 2011).

Bio-Protective Effects of Glucosinolates

Antimicrobial and Anticarcinogenic Properties : Glucosinolates, upon hydrolysis, yield products with significant bioactive properties, including antifungal, antibacterial, and anticarcinogenic activities. These findings underscore the potential for using glucosinolate-containing compounds in therapeutic and preventive health applications (Vig, Rampal, Thind, & Arora, 2009).

Beta-Glucans and Health

Immunomodulatory Effects : Beta-glucans have been recognized for their ability to modulate immune responses and potentially reduce susceptibility to infections and cancer. Their role in enhancing immune function through interaction with specific receptors offers insights into mechanisms that could be harnessed for health benefits, including those possibly relevant to this compound applications (Murphy, Davis, & Carmichael, 2010).

Properties

Molecular Formula

C42H81NO8

Molecular Weight

728.1 g/mol

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide

InChI

InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37+,39+,40-,41+,42+/m0/s1

InChI Key

YMYQEDCYNANIPI-DYJXBSQNSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O

physical_description

Solid

solubility

Insoluble

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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